



Application Notes: Flow Cytometry Analysis of Apoptosis Induced by EPZ0025654

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Compound of Interest		
Compound Name:	EPZ0025654	
Cat. No.:	B607354	Get Quote

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Introduction

EPZ0025654, also known as Pinometostat, is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is unique among histone methyltransferases as it targets histone H3 at lysine 79 (H3K79), a modification associated with active transcription. In certain cancers, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements, the aberrant activity of DOT1L is a critical driver of leukemogenesis.[2][3] Inhibition of DOT1L by **EPZ0025654** has been shown to selectively kill MLL-rearranged leukemia cells by inducing cell cycle arrest, differentiation, and apoptosis.[1][2] This application note provides a detailed protocol for the analysis of **EPZ0025654**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: EPZ0025654-Induced Apoptosis

EPZ0025654 competitively inhibits the S-adenosyl methionine (SAM) binding site of DOT1L, preventing the methylation of H3K79.[1] This epigenetic modification leads to the downregulation of specific oncogenes, such as HOXA9 and MEIS1, which are crucial for the survival of MLL-rearranged leukemia cells.[2] The inhibition of these pro-leukemogenic genes triggers a cascade of events culminating in programmed cell death, or apoptosis. One identified



mechanism involves the activation of the RIPK1 (Receptor-Interacting Protein Kinase 1) and Caspase-8 dependent apoptosis pathway.[4]

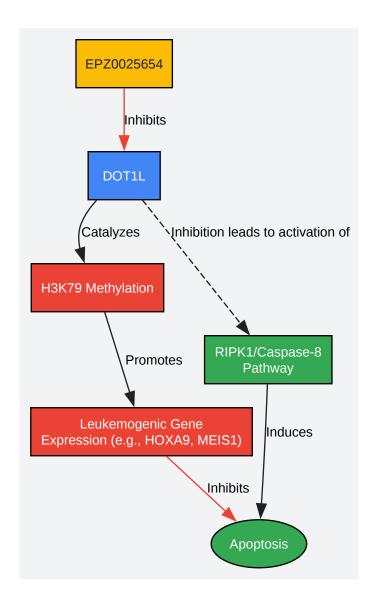
Data Presentation: Quantitative Analysis of Apoptosis

The following table summarizes quantitative data from studies investigating the apoptotic effects of **EPZ0025654** on various cancer cell lines, as measured by flow cytometry.

Cell Line	Cancer Type	EPZ002565 4 Concentrati on	Incubation Time	Apoptotic Cells (%)	Reference
IGROV-1	Ovarian Cancer	10 μΜ	48 hours	~25%	[5]
IGROV-1	Ovarian Cancer	10 μΜ	72 hours	~35%	[5]
SK-OV-3	Ovarian Cancer	10 μΜ	48 hours	~20%	[5]
SK-OV-3	Ovarian Cancer	10 μΜ	72 hours	~30%	[5]
MOLM-13	MLL- rearranged Leukemia	EC50: 364 ± 18 nM	7 days	Concentratio n-dependent increase	[6]
MV4-11	MLL- rearranged Leukemia	3 µМ	4-10 days	Time- dependent increase in Annexin V positive cells	[2]

Mandatory Visualizations

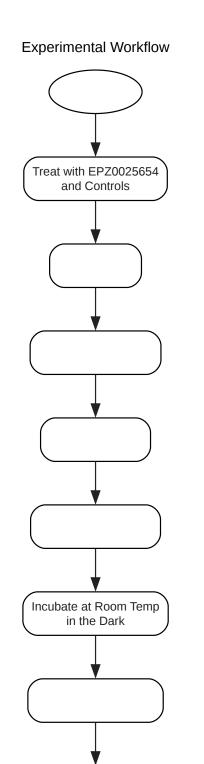




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Caption: Signaling pathway of **EPZ0025654**-induced apoptosis.





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Caption: Experimental workflow for apoptosis analysis.



Experimental Protocols

Materials:

- EPZ0025654
- Cell line of interest (e.g., MOLM-13, MV4-11, IGROV-1, SK-OV-3)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Microcentrifuge tubes
- · Flow cytometer

Protocol for Induction of Apoptosis:

- Cell Seeding: Seed cells at an appropriate density in a culture plate to ensure they are in the logarithmic growth phase at the time of treatment.
- Drug Treatment: Prepare a stock solution of EPZ0025654 in a suitable solvent (e.g., DMSO).
 Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM to 10 μM, depending on the cell line).
- Controls: Include the following controls:
 - Untreated cells (negative control)
 - Vehicle-treated cells (e.g., DMSO, to control for solvent effects)
 - Positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine or etoposide)



 Incubation: Incubate the cells with EPZ0025654 and controls for the desired time period (e.g., 24, 48, 72 hours, or longer for some leukemia cell lines).

Protocol for Annexin V and Propidium Iodide Staining:

- Cell Harvesting:
 - Suspension cells: Gently collect the cells by centrifugation.
 - Adherent cells: Carefully detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
- Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and gently resuspending the pellet in cold PBS.
- Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
 - Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - After incubation, add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.

Data Analysis and Interpretation:

The cell population will be separated into four quadrants:

Lower-Left (Annexin V- / PI-): Live cells



- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage during handling)

The percentage of cells in the lower-right and upper-right quadrants represents the total apoptotic cell population induced by **EPZ0025654** treatment.

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